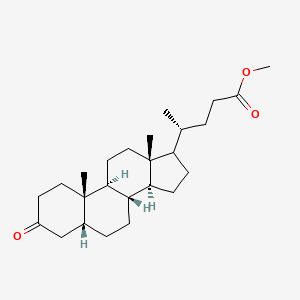
Methyl-3-keto-5Beta-cholan-24-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Methyl-3-keto-5Beta-cholan-24-oate involves synthetic routes that typically include the esterification of 3-oxo-5beta-cholan-24-oic acid . The reaction conditions often involve the use of methanol and an acid catalyst to facilitate the esterification process.
化学反応の分析
Methyl-3-keto-5Beta-cholan-24-oate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different keto derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl-3-keto-5Beta-cholan-24-oate has several scientific research applications:
作用機序
The mechanism of action of Methyl-3-keto-5Beta-cholan-24-oate involves its interaction with nuclear receptors such as farnesoid X receptors (FXRs) and membrane TGR5 receptors . These receptors play a crucial role in bile acid signaling pathways, influencing various physiological processes. The compound’s effects are mediated through the modulation of these receptors, impacting bile acid synthesis, metabolism, and transport .
類似化合物との比較
Methyl-3-keto-5Beta-cholan-24-oate is similar to other bile acid derivatives such as:
Cholic Acid: A primary bile acid involved in the emulsification of fats.
Chenodeoxycholic Acid: Another primary bile acid with similar metabolic pathways.
Deoxycholic Acid: A secondary bile acid formed from cholic acid.
Lithocholic Acid: A secondary bile acid formed from chenodeoxycholic acid.
What sets this compound apart is its specific structural modifications, which confer unique properties and applications in research .
特性
分子式 |
C25H40O3 |
|---|---|
分子量 |
388.6 g/mol |
IUPAC名 |
methyl (4R)-4-[(5R,8R,9S,10S,13R,14S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3/t16-,17-,19+,20?,21+,22+,24+,25-/m1/s1 |
InChIキー |
SRLWMUQGWKOYLX-BREVXCHTSA-N |
異性体SMILES |
C[C@H](CCC(=O)OC)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
正規SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















